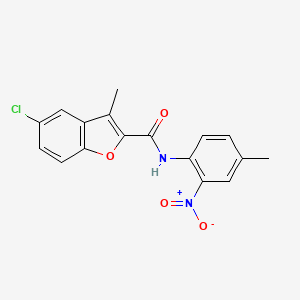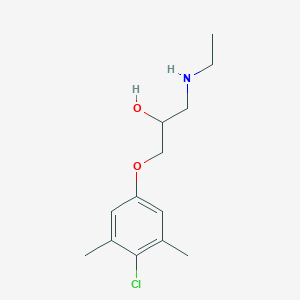
N-(2,5-difluorobenzyl)-1H-indazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-difluorobenzyl)-1H-indazol-5-amine, also known as DFI, is a novel small molecule compound that has been extensively studied for its potential applications in scientific research. It is a potent and selective inhibitor of a specific protein kinase, which makes it a valuable tool for studying various cellular processes and signaling pathways.
Mecanismo De Acción
N-(2,5-difluorobenzyl)-1H-indazol-5-amine exerts its inhibitory effect on protein kinase activity through a specific mechanism of action. It binds to the ATP-binding site of the kinase, which prevents the kinase from phosphorylating its substrate. This leads to the inhibition of downstream signaling pathways and cellular processes that are regulated by the kinase.
Biochemical and Physiological Effects
N-(2,5-difluorobenzyl)-1H-indazol-5-amine has been shown to have various biochemical and physiological effects in different cell types and tissues. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to promote neuronal differentiation and survival in neural stem cells. It has also been shown to have anti-inflammatory effects in various models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-difluorobenzyl)-1H-indazol-5-amine has several advantages as a tool for scientific research. It is a potent and selective inhibitor of a specific protein kinase, which makes it a valuable tool for studying various cellular processes and signaling pathways. It is also relatively easy to synthesize and purify, which makes it more accessible for researchers. However, there are some limitations to its use, such as potential off-target effects and the need for careful dose optimization.
Direcciones Futuras
There are several future directions for research on N-(2,5-difluorobenzyl)-1H-indazol-5-amine and its potential applications. One area of interest is the development of more selective and potent inhibitors of specific protein kinases, which could lead to the identification of new targets for therapeutic intervention. Another area of interest is the investigation of the potential therapeutic applications of N-(2,5-difluorobenzyl)-1H-indazol-5-amine in various disease models, such as cancer, neurodegenerative diseases, and inflammation. Additionally, the development of new synthetic methods for N-(2,5-difluorobenzyl)-1H-indazol-5-amine and related compounds could lead to the discovery of new chemical entities with unique biological activities.
Métodos De Síntesis
N-(2,5-difluorobenzyl)-1H-indazol-5-amine can be synthesized by a multistep process that involves the reaction of various starting materials, such as 2,5-difluorobenzyl chloride and 1H-indazole-5-amine, under specific conditions. The final product is obtained through purification and characterization techniques, such as column chromatography and NMR spectroscopy.
Aplicaciones Científicas De Investigación
N-(2,5-difluorobenzyl)-1H-indazol-5-amine has been widely used in scientific research as a tool to study the role of protein kinases in various cellular processes, such as cell proliferation, differentiation, and apoptosis. It has been shown to inhibit the activity of a specific protein kinase, which is involved in the regulation of various signaling pathways.
Propiedades
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1H-indazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3/c15-11-1-3-13(16)9(5-11)7-17-12-2-4-14-10(6-12)8-18-19-14/h1-6,8,17H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNQQERTHBYURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NCC3=C(C=CC(=C3)F)F)C=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,5-difluorophenyl)methyl]-1H-indazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetamide](/img/structure/B5216410.png)

![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5216423.png)


![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B5216444.png)

![(2R*,6S*)-4-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5216454.png)
![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine](/img/structure/B5216457.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5216462.png)
![butyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5216467.png)

![3-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5216497.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-isopropyl-6-methylphenyl)glycinamide](/img/structure/B5216518.png)